molecular formula C10H14ClNO B13044716 (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

Cat. No.: B13044716
M. Wt: 199.68 g/mol
InChI Key: DDLOTFVEGBQMOJ-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloromethylphenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL include other chiral amino alcohols and chloromethylphenyl derivatives. These compounds share similar structural features but may differ in their specific functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

DDLOTFVEGBQMOJ-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)Cl

Origin of Product

United States

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